Tributyl(phenylethynyl)tin
Overview
Description
Tributyl(phenylethynyl)tin is an organotin compound with the chemical formula C6H5C≡CSn[(CH2)3CH3]3 . It is a colorless to yellow liquid with a molecular weight of 391.18 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Tributyl(phenylethynyl)tin, an organotin compound, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes.
Mode of Action
The compound interacts with its targets (RXR and PPARγ) by binding to them, thereby altering their activity . This interaction can lead to changes in the expression of genes regulated by these receptors, affecting various biological processes.
Biochemical Pathways
The interaction of this compound with RXR and PPARγ affects a range of reproductive, developmental, and metabolic pathways . The specific downstream effects of these alterations depend on the particular pathway and the context of the cells and tissues involved.
Pharmacokinetics
Organotin compounds like this compound generally have low water solubility and high fat solubility . This suggests that they may be readily absorbed into the body and distributed to various tissues, particularly those with high fat content. The compound’s bioavailability would be influenced by these ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its influence on various biochemical pathways. It can affect growth, reproduction, and other physiological processes . In some organisms, exposure to the compound has been associated with effects on their reproductive systems, central nervous systems, and endocrine systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . The compound’s adsorption to sediments is reversible and depends on the pH level in the body of water . It has a half-life of one or two weeks in marine water, but when it accumulates in sediments, its half-life is about 2 years .
Biochemical Analysis
Biochemical Properties
Tributyl(phenylethynyl)tin can be used as a substrate in the palladium-catalyzed homocoupling of organostannanes to yield biaryl compounds . It can also be used to prepare various enynals, which are employed in the synthesis of substituted benzene derivatives catalyzed by nickel .
Molecular Mechanism
The primary endocrine mechanism of action (MeOA) of organotin compounds like Tributyltin has been elucidated as interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Temporal Effects in Laboratory Settings
Organotin compounds like Tributyltin have been shown to have a half-life of one or two weeks in marine water . When it accumulates in sediments its half life is about 2 years .
Dosage Effects in Animal Models
Organotin compounds like Tributyltin have been shown to elicit endocrine-type responses at very low concentrations for molluscs and fish species .
Metabolic Pathways
Organotin compounds like Tributyltin are known to interact with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers, influencing a range of metabolic pathways .
Transport and Distribution
Organotin compounds like Tributyltin have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .
Subcellular Localization
Organotin compounds like Tributyltin are known to interact with nuclear receptors, suggesting a nuclear localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyl(phenylethynyl)tin can be synthesized through the reaction of phenylacetylene with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the phenylethynyl group to the tributyltin moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organotin reagents and palladium catalysts to achieve the desired coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Tributyl(phenylethynyl)tin undergoes several types of chemical reactions, including:
Palladium-catalyzed homocoupling: This reaction yields biaryl compounds and is facilitated by palladium catalysts.
Nickel-catalyzed synthesis of enynals: This reaction produces substituted benzene derivatives.
Preparation of β-alkynylcorroles: This involves key synthetic steps using this compound as a substrate.
Common Reagents and Conditions:
Palladium catalysts: Used in homocoupling reactions.
Nickel catalysts: Employed in the synthesis of enynals.
Mild reaction conditions: Typically required to maintain the integrity of the organotin compound.
Major Products:
Biaryl compounds: Formed through palladium-catalyzed homocoupling.
Substituted benzene derivatives: Produced via nickel-catalyzed reactions.
β-alkynylcorroles: Synthesized using this compound as a key intermediate.
Scientific Research Applications
Tributyl(phenylethynyl)tin has several scientific research applications, including:
Organic Synthesis: Used as a substrate in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds and substituted benzene derivatives.
Material Science:
Comparison with Similar Compounds
Tributyltin chloride: Another organotin compound used in organic synthesis.
Trimethyl(phenylethynyl)tin: Similar in structure but with methyl groups instead of butyl groups.
Tributyl(phenylethenyl)tin: Contains a phenylethenyl group instead of a phenylethynyl group.
Uniqueness: Tributyl(phenylethynyl)tin is unique due to its specific structure, which allows it to participate in a variety of catalytic reactions. Its ability to form carbon-carbon bonds through palladium and nickel-catalyzed processes makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl(2-phenylethynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMPTRMDPJYTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348129 | |
Record name | Tributyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3757-88-8 | |
Record name | Tributyl(phenylethynyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(2-phenylethynyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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